Buta-1,3-diene;ethyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene is a complex polymer that integrates the properties of its constituent monomers. This polymer is recognized for its versatility and is utilized in various industrial applications due to its unique chemical and physical characteristics. The combination of buta-1,3-diene, ethyl prop-2-enoate, methyl 2-methylprop-2-enoate, and styrene results in a material with enhanced mechanical strength and chemical resistance, making it suitable for diverse applications in the fields of chemistry, biology, and industry.
The information regarding this compound can be sourced from various scientific literature, patents, and databases such as PubChem and BenchChem. These sources provide insights into the synthesis methods, molecular structure, chemical reactions, physical properties, and applications of the compound.
Buta-1,3-diene;ethyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene can be classified as a copolymer due to its composition of multiple monomers. It falls under the category of thermoplastic elastomers, which are known for their rubber-like properties combined with the processability of plastics.
The synthesis of buta-1,3-diene;ethyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene typically involves free radical polymerization. This method is favored for its ability to produce high molecular weight polymers with controlled properties.
The molecular formula for buta-1,3-diene;ethyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene is . The structure consists of a backbone formed by the polymerization of the four monomers.
| Property | Value |
|---|---|
| Molecular Weight | 358.48 g/mol |
| IUPAC Name | Buta-1,3-diene; ethyl prop-2-enoate; methyl 2-methylprop-2-enoate; styrene |
| InChI Key | WWNGFHNQODFIEX-UHFFFAOYSA-N |
| SMILES | CC(=C)C(=O)OC.C=CC=C.C=CC1=CC=CC=C1 |
Buta-1,3-diene;ethyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene can undergo various chemical reactions:
The major products from these reactions include:
The mechanism of action for buta-1,3-diene;ethyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene involves the formation of free radicals during polymerization. These free radicals initiate chain reactions that lead to the growth of polymer chains through successive addition of monomer units. The stability and reactivity of these radicals dictate the efficiency and outcome of the polymerization process.
Buta-1,3-diene;ethyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene exhibits several notable physical properties:
The chemical properties include:
Buta-1,3-diene;ethyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene has diverse applications across various fields:
This compound's unique combination of properties allows it to meet specific requirements across these varied applications effectively.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: